molecular formula C22H46O2 B3267229 1,14-Docosanediol CAS No. 4452-45-3

1,14-Docosanediol

Cat. No.: B3267229
CAS No.: 4452-45-3
M. Wt: 342.6 g/mol
InChI Key: KETXCPXJKBEFCO-UHFFFAOYSA-N
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Description

1,14-Docosanediol is a long-chain aliphatic diol with the molecular formula C22H46O2 It is a linear molecule consisting of a 22-carbon chain with hydroxyl groups attached to the first and fourteenth carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,14-Docosanediol can be synthesized through several methods. One common approach involves the reduction of docosanedioic acid. The reduction process typically employs reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of long-chain aliphatic acids or their derivatives. This process requires the use of catalysts such as palladium on carbon (Pd/C) and high-pressure hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1,14-Docosanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,14-Docosanediol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Studied for its role in lipid metabolism and as a component of cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 1,14-Docosanediol is primarily related to its ability to interact with lipid membranes. The hydroxyl groups can form hydrogen bonds with other molecules, influencing the fluidity and permeability of cell membranes. This property makes it useful in drug delivery systems, where it can enhance the absorption and distribution of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxyl group positions, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as in the design of specialized polymers and drug delivery systems .

Properties

IUPAC Name

docosane-1,14-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46O2/c1-2-3-4-5-13-16-19-22(24)20-17-14-11-9-7-6-8-10-12-15-18-21-23/h22-24H,2-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETXCPXJKBEFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCCCCCCCCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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